molecular formula C11H8FNO3 B14044684 Methyl 3-fluoro-2-(oxazol-2-yl)benzoate

Methyl 3-fluoro-2-(oxazol-2-yl)benzoate

Cat. No.: B14044684
M. Wt: 221.18 g/mol
InChI Key: NBJLFEJRZGCGJH-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-(oxazol-2-yl)benzoate is a fluorinated aromatic ester featuring a benzoate backbone substituted with a fluorine atom at the 3-position and an oxazole heterocycle at the 2-position. This compound is structurally distinct from simpler alkyl benzoates (e.g., methyl benzoate or ethyl benzoate) due to its heterocyclic and halogenated substituents, which may confer unique physicochemical and biological properties. While direct references to this compound are absent in the provided evidence, its structural analogs and related benzoate derivatives have been studied for applications in pharmaceuticals, agrochemicals, and enzyme inhibition .

Properties

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 3-fluoro-2-(1,3-oxazol-2-yl)benzoate

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)7-3-2-4-8(12)9(7)10-13-5-6-16-10/h2-6H,1H3

InChI Key

NBJLFEJRZGCGJH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)C2=NC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-(oxazol-2-yl)benzoate typically involves the incorporation of fluorine and oxazole groups into a benzene ring. One common method is the nucleophilic substitution of a chlorine atom in a benzoxazole precursor with a fluorine atom. This can be achieved using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) . Another approach involves the selective lithiation of 2-substituted oxazole followed by treatment with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-(oxazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce oxazoline derivatives.

Scientific Research Applications

Methyl 3-fluoro-2-(oxazol-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-(oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological receptors. The oxazole ring can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which contribute to its biological activity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties, derived from evidence on substituted benzoates and heterocyclic esters:

Compound Name Substituents Key Properties/Applications Reference
Methyl 3-fluoro-2-(oxazol-2-yl)benzoate 3-F, 2-oxazole Hypothesized: Enhanced metabolic stability, potential enzyme inhibition
Methyl 2-chlorobenzoate 2-Cl Intermediate in pesticide synthesis (e.g., metsulfuron-methyl)
Methyl 2-methoxybenzoate 2-OCH₃ Used in fragrance and pharmaceutical precursors
Methyl 2,4-dihydroxy-6-methyl benzoate 2-OH, 4-OH, 6-CH₃ α-Glucosidase inhibitor (IC₅₀: 12.5 μM)
Ethametsulfuron methyl ester 2-sulfonylurea-triazine Herbicidal activity (targets acetolactate synthase)
Methyl 2-benzoylamino-3-oxobutanoate 2-benzoylamino, 3-oxo Precursor for heterocyclic amine synthesis

Key Differences and Implications

  • Substituent Effects: Fluorine vs. Fluorine’s electronegativity may also reduce susceptibility to oxidative metabolism compared to chlorine . Oxazole vs. Triazine/Triazole: The oxazole ring (5-membered, O and N heteroatoms) offers distinct electronic properties compared to triazine (6-membered, three N atoms) in pesticides like metsulfuron-methyl. Oxazole’s smaller size and lower basicity may reduce steric hindrance in biological targets .
  • Biological Activity :

    • Compounds with 2-heterocyclic substituents (e.g., triazoles in ) often exhibit enzyme inhibition or antimicrobial activity. The oxazole moiety in the target compound could similarly interact with enzymes like α-glucosidase, as seen in methyl 2,4-dihydroxy-6-methyl benzoate (IC₅₀: 12.5 μM) .
    • Fluorinated benzoates (e.g., intermediates in ) are common in pharmaceuticals due to improved bioavailability and target binding .
  • Synthetic Accessibility: The synthesis of this compound may involve Friedel-Crafts acylation or cyclocondensation to introduce the oxazole ring, similar to methods for methyl 2-benzoylamino-3-arylaminobut-2-enoates . Fluorination at the 3-position could require directed ortho-metalation or electrophilic fluorinating agents .

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